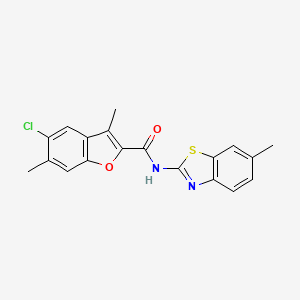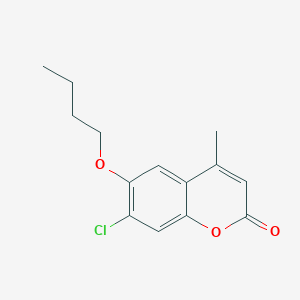
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide, also known as BQP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQP belongs to the family of quinolinecarboxamides and has been studied extensively for its biological activities.
Mechanism of Action
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide exerts its biological activities by inhibiting the activity of specific enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. This compound also inhibits the activity of the epidermal growth factor receptor (EGFR), which is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to reduce the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The use of 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide in laboratory experiments has several advantages. It is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable under laboratory conditions and can be stored for extended periods without degradation. However, the use of this compound in laboratory experiments is limited by its high cost and the need for specialized expertise in organic synthesis.
Future Directions
There are several future directions for research on 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide. One potential area of research is the development of this compound analogs with improved biological activities. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Additionally, further studies are needed to explore the potential use of this compound as an imaging agent in medical diagnosis.
In conclusion, this compound is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has been studied extensively for its biological activities. While the use of this compound in laboratory experiments has several advantages, its high cost and the need for specialized expertise in organic synthesis limit its use. However, there are several future directions for research on this compound, including the development of analogs with improved biological activities and the optimization of the synthesis method.
Synthesis Methods
The synthesis of 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide involves the reaction of 7-chloro-4-quinolinecarboxylic acid with 1-butyl-1H-pyrazole-4-carboxylic acid and N,N-dimethylformamide. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Scientific Research Applications
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as an imaging agent in medical diagnosis.
properties
IUPAC Name |
2-(1-butylpyrazol-4-yl)-7-chloro-N,N-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-4-5-8-24-12-13(11-21-24)17-10-16(19(25)23(2)3)15-7-6-14(20)9-18(15)22-17/h6-7,9-12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOQUIOSQBYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)
![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)